Hydrazobenzène

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hydrazobenzene has a wide range of applications in scientific research:

Medicine: It is used in the development of certain pharmaceuticals.

Industry: Hydrazobenzene is employed in the production of hydrogen peroxide and other industrial chemicals.

Mécanisme D'action

Target of Action

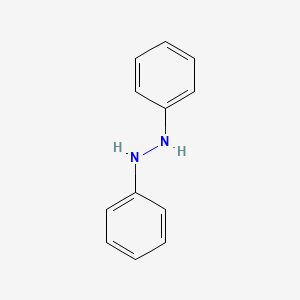

Hydrazobenzene, also known as 1,2-diphenylhydrazine, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is primarily used as a chemical intermediate in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide It has been identified as a metabolic intermediate of azobenzene .

Mode of Action

The mode of action of hydrazobenzene is primarily through its ability to undergo various chemical transformations. For instance, it can undergo oxidation to form azobenzene . In addition, it can participate in head-to-head dimerization reactions to form hydrazobenzene under both acidic and basic conditions .

Biochemical Pathways

Hydrazobenzene is involved in several biochemical pathways due to its versatile chemical properties. One of the key pathways is the oxidation of amines, where hydrazobenzene acts as an intermediate . Additionally, it plays a role in the [9, 9]-sigmatropic benzidine-type rearrangement, which is a prominent pathway accompanied by disproportionation .

Pharmacokinetics

It is known that hydrazobenzene is a colorless crystal or tablet at room temperature, very soluble in ethanol, slightly soluble in benzene and deuterated dimethyl sulfoxide, insoluble in acetic acid, and practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The molecular and cellular effects of hydrazobenzene’s action are largely dependent on its chemical transformations. For instance, the oxidation of hydrazobenzene to azobenzene can lead to DNA damage . Moreover, hydrazobenzene is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Action Environment

The action, efficacy, and stability of hydrazobenzene can be influenced by various environmental factors. For example, its oxidation to azobenzene can be catalyzed by common environmental cations such as copper(II) and iron(III) . Furthermore, its stability under normal temperatures and pressures allows it to persist in the environment .

Analyse Biochimique

Biochemical Properties

Hydrazobenzene is a hydrazine derivative that is a colorless crystal or tablet at room temperature . It is very soluble in ethanol, slightly soluble in benzene and deuterated dimethyl sulfoxide, insoluble in acetic acid, and practically insoluble in water . Hydrazobenzene is stable under normal temperatures and pressures .

Cellular Effects

Hydrazobenzene has been found to have significant effects on various types of cells. It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . Dietary exposure to hydrazobenzene caused tumors in two rodent species and at several different tissue sites .

Molecular Mechanism

The molecular mechanism of hydrazobenzene involves its reduction to aniline, which may result from reductive and hydrolytic pathways of the gastrointestinal microflora . Hydrazobenzene has also been prepared by the reduction of azobenzene .

Temporal Effects in Laboratory Settings

Hydrazobenzene is stable under normal temperatures and pressures . The degradation of hydrazobenzene is reversible; it undergoes oxidation to azobenzene under aerobic solutions, catalyzed by common environmental cations such as copper(II) and iron(III) .

Dosage Effects in Animal Models

In animal models, dietary exposure to hydrazobenzene caused tumors in two rodent species and at several different tissue sites . It caused liver cancer (hepatocellular carcinoma) in female mice and male rats and benign liver tumors (hepatocellular adenoma) in female rats .

Metabolic Pathways

Hydrazobenzene is involved in the hydrogenation of azoxybenzene to aniline . It has also been prepared by the reduction of azobenzene .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'hydrazobenzène peut être synthétisé par hydrogénation catalytique alcaline du nitrobenzène en présence de vapeur d'eau et d'une solution alcoolique. La réaction implique généralement un alcoolate de métal alcalin comme catalyseur .

Méthodes de Production Industrielle : Dans les milieux industriels, l'this compound est souvent produit par la réduction de l'azobenzène à l'aide d'agents réducteurs tels que l'iodure de samarium(II) dans le tétrahydrofurane .

Analyse Des Réactions Chimiques

Types de Réactions : L'hydrazobenzène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de réarrangement.

Réactifs et Conditions Courants :

Oxydation : L'this compound peut être oxydé en azobenzène à l'aide d'agents oxydants doux.

Réduction : Il peut être réduit en aniline à l'aide d'agents réducteurs comme le trichlorure de titane(III).

Réarrangement : L'this compound peut subir un réarrangement de benzidine en présence de catalyseurs acides.

Principaux Produits :

Oxydation : Azobenzène

Réduction : Aniline

Réarrangement : Benzidine

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Médecine : Il est utilisé dans le développement de certains produits pharmaceutiques.

Industrie : L'this compound est utilisé dans la production de peroxyde d'hydrogène et d'autres produits chimiques industriels.

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de divers mécanismes :

Cibles Moléculaires : Il interagit avec les composants cellulaires, entraînant des effets mutagènes et cancérigènes.

Voies Impliquées : Le composé peut subir une activation métabolique, formant des intermédiaires réactifs qui peuvent causer des dommages à l'ADN et d'autres effets cellulaires.

Composés Similaires :

Benzidine : Structure similaire et également connu pour ses propriétés cancérigènes.

Azobenzène : Un produit d'oxydation de l'this compound, utilisé dans les colorants et comme molécule photoswitchable.

Unicité : L'this compound est unique en raison de sa capacité à subir un réarrangement de benzidine et de son double rôle en tant qu'agent réducteur et intermédiaire dans diverses réactions chimiques .

Comparaison Avec Des Composés Similaires

Benzidine: Similar in structure and also known for its carcinogenic properties.

Azobenzene: An oxidation product of hydrazobenzene, used in dyes and as a photoswitchable molecule.

Uniqueness: Hydrazobenzene is unique due to its ability to undergo benzidine rearrangement and its dual role as both a reducing agent and an intermediate in various chemical reactions .

Propriétés

IUPAC Name |

1,2-diphenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQZXXMEJHZYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2, Array | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020710 | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), 293 °C at 760 mm Hg | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³ | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tablets from alcohol and ether, Colorless crystals | |

CAS No. |

122-66-7, 38622-18-3 | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038622183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G3CS09TUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While hydrazobenzene can cause DNA damage, it does so indirectly. The actual DNA damage is mediated by reactive oxygen species generated through the interaction of hydrazobenzene with copper ions and oxygen. []

ANone: The molecular formula of hydrazobenzene is C12H12N2, and its molecular weight is 184.24 g/mol.

ANone: Numerous spectroscopic techniques have been employed to characterize hydrazobenzene, including:

- NMR spectroscopy: Provides information about the hydrogen and carbon environments within the molecule. []

- IR spectroscopy: Reveals information about the functional groups present, including the characteristic N-H and N-N stretches. [, ]

- UV-Vis spectroscopy: Shows characteristic absorption bands related to electronic transitions within the molecule, especially the azo group. [, ]

- Raman spectroscopy: Provides complementary information about molecular vibrations and structural changes under high pressure. []

- Photoelectron spectroscopy: Offers insights into the electronic structure and conformation of hydrazobenzene in the gas phase. []

ANone: [] While both hydrazobenzene and azobenzene exhibit structural transitions under high pressure (~10 GPa), their long-term stability differs significantly. Hydrazobenzene remains chemically stable even at pressures as high as 28 GPa. In contrast, compressing azobenzene beyond 18 GPa leads to an irreversible breakdown of its molecular structure. [] This difference in behavior highlights the impact of the N-N bond in hydrazobenzene on its pressure stability.

ANone: [] Yes, research demonstrates that hydrazobenzene can act as an efficient electron donor for photosystem II in chloroplasts. This reaction is inhibited by DCMU (dichlorophenyldimethylurea), a known inhibitor of electron transport in photosystem II. [] Further research suggests that hydrazobenzene might participate in additional photoreactions, potentially involving electron transport between photosystem II and photosystem I. []

ANone: [] Yes, unrestricted density functional theory (DFT) calculations, specifically using the M06-2X functional, have been employed to elucidate the mechanism of the acid-catalyzed benzidine rearrangement of hydrazobenzene. [] These calculations, complemented by CASSCF and CASPT2 methods, accurately describe the electronic structures of intermediates and transition states along the reaction pathway. [] This theoretical approach supports a multi-step mechanism involving dication diradical intermediates, originally proposed by Dewar. [] Furthermore, calculated kinetic isotope effects align well with experimental findings, validating the proposed mechanism. []

ANone: The type and position of substituents on the benzene rings significantly impact the product distribution of the benzidine rearrangement. For instance:

- 2,2'-Difluorohydrazobenzene: Primarily yields 3,3'-difluorobenzidine (86%) with minimal disproportionation products. []

- 4-Chlorohydrazobenzene: Produces a mixture of o-semidine (30%), p-semidine (20%), diphenyline (19%), and disproportionation products (31%). []

- 4,4'-Dichlorohydrazobenzene: Mainly forms o-semidine (22%) alongside a high proportion of disproportionation products (75%). []

ANone: [] In a carcinogenicity bioassay, hydrazobenzene administered through feed demonstrated carcinogenic effects in both Fischer 344 rats and B6C3F1 mice. [] In male rats, it significantly increased the incidences of hepatocellular carcinomas and squamous cell neoplasms in the Zymbal's gland. [] Female rats showed a significant increase in neoplastic nodules of the liver and mammary adenocarcinomas. [] Female mice exhibited a higher incidence of hepatocellular carcinomas, whereas no significant increase in liver tumors was observed in male mice. []

ANone: [] Hydrazobenzene has been identified as a carcinogen in animal studies. Exposure led to an increased incidence of various tumors in both rats and mice, including hepatocellular carcinomas, mammary adenocarcinomas, and squamous cell neoplasms. [] This highlights the potential health risks associated with hydrazobenzene exposure.

ANone: [, ] High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of azobenzene and hydrazobenzene in pharmaceutical formulations, particularly those containing phenylbutazone and sulfinpyrazone. [, ] These methods utilize reversed-phase chromatography on C18 or cyano-amino bonded phase columns with UV detection. [, ] They offer high sensitivity, enabling the detection of trace amounts of these compounds in complex matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.